molecular formula C9H7Cl2N3S B11765006 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole CAS No. 886495-83-6

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole

Cat. No.: B11765006
CAS No.: 886495-83-6
M. Wt: 260.14 g/mol
InChI Key: SOAZZNPIZKCAFU-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,5-dichlorophenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in acetic acid.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    2,5-Dichlorothiazole: A thiazole derivative with chlorine substitutions at the 2 and 5 positions.

    Hydrazinylthiazole: A thiazole derivative with a hydrazinyl group.

Uniqueness: 4-(2,5-Dichlorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the 2,5-dichlorophenyl group and the hydrazinyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

886495-83-6

Molecular Formula

C9H7Cl2N3S

Molecular Weight

260.14 g/mol

IUPAC Name

[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7Cl2N3S/c10-5-1-2-7(11)6(3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)

InChI Key

SOAZZNPIZKCAFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NN)Cl

Origin of Product

United States

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